6-O-Methyl Guanosine
Description
Biological Significance and Research Context
O6-methylguanine is recognized as a critical DNA lesion due to its potent mutagenic and carcinogenic potential guidetopharmacology.orgatamanchemicals.comnih.govciteab.comwikipedia.org. Research into O6-MeG is central to understanding how DNA damage contributes to disease, particularly cancer. Alkylating agents, which introduce methyl or other alkyl groups to DNA, are ubiquitous in the environment, present in tobacco smoke and certain foods, and can also be formed endogenously guidetopharmacology.orgatamanchemicals.comnih.govciteab.comfishersci.canih.gov. Furthermore, some chemotherapeutic drugs exert their cytotoxic effects by producing O6-methylguanine lesions in cancer cells nih.govnih.gov.
The biological significance of O6-MeG lies in its ability to disrupt normal DNA base pairing. Unlike guanine (B1146940), which pairs specifically with cytosine (G:C), O6-methylguanine can mispair with thymine (B56734) (O6-MeG:T) during DNA replication citeab.comfishersci.ca. This mispairing is a primary source of G:C to A:T transition mutations citeab.com. Such mutations in critical genes, such as tumor suppressor genes or proto-oncogenes, can drive the initiation and progression of cancer citeab.com.
Research efforts have focused on identifying the sources of alkylating agents, quantifying the levels of O6-MeG adducts formed in DNA, understanding the cellular mechanisms that repair this damage, and elucidating the downstream biological consequences of unrepaired lesions. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in the cellular defense against O6-MeG guidetopharmacology.orgatamanchemicals.comnih.govciteab.comwikipedia.orgfishersci.canih.gov. Research into MGMT expression, activity, and regulation, including epigenetic silencing through promoter methylation, is crucial for predicting cellular sensitivity to alkylating agents and understanding resistance mechanisms in cancer therapy citeab.comwikipedia.org.
Overview of O6-Methylguanine Adduct Formation and Consequences
O6-methylguanine adducts are formed when an alkylating agent transfers a methyl group to the oxygen atom at the C6 position of guanine within a DNA molecule. Alkylating agents can be classified based on their reaction mechanisms (SN1 or SN2), which influences the proportion of different DNA adducts formed. O6-MeG constitutes a significant, albeit often minor, fraction of total alkylation damage, amounting to maximally 8% of all alkylated DNA adducts induced by some agents fishersci.ca. However, its high mutagenicity makes it disproportionately impactful.
The primary consequence of O6-MeG in DNA is its propensity to mispair with thymine during DNA replication. When a DNA polymerase encounters an O6-MeG lesion, it is likely to insert a thymine opposite it, rather than a cytosine citeab.comfishersci.ca. Upon subsequent replication cycles, the mispaired thymine will template the insertion of adenine, resulting in a permanent G:C to A:T transversion mutation in one of the daughter DNA molecules citeab.com.
Beyond point mutations, O6-MeG adducts trigger other cellular responses. The O6-MeG:T mispair is recognized by the DNA mismatch repair (MMR) system fishersci.ca. However, instead of correcting the O6-MeG, the MMR system initiates a futile repair process that involves repeated cycles of attempted repair synthesis and excision around the lesion fishersci.ca. This aberrant MMR activity leads to the generation of DNA single-strand breaks and, critically, DNA double-strand breaks (DSBs) during DNA replication fishersci.ca. These DSBs can cause replication fork collapse and chromosomal instability fishersci.ca.
The accumulation of unrepaired O6-MeG lesions and the subsequent induction of DNA breaks activate cell cycle checkpoints and can ultimately lead to programmed cell death (apoptosis) atamanchemicals.comfishersci.ca. This cytotoxic effect is particularly pronounced in cells deficient in MGMT activity or proficient in MMR atamanchemicals.comfishersci.ca. Conversely, cells with high MGMT levels are more resistant to the cytotoxic effects of O6-MeG-inducing agents because the adduct is efficiently removed before it can trigger MMR-dependent toxicity atamanchemicals.com.
Research has also explored the impact of O6-MeG on transcription fidelity, a phenomenon known as transcriptional mutagenesis (TM) nih.gov. Studies have shown that O6-MeG in the DNA template can lead to misincorporation of nucleotides during transcription, resulting in the production of aberrant RNA molecules and potentially altered protein sequences nih.gov. For example, O6-MeG-induced TM in p53 transcripts has been shown to reduce the tumor-suppressor function of the resulting protein, even when TM occurs in a relatively low percentage of transcripts nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-XJCFNFQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways of O6 Methylguanine Adducts
Alkylating Agents and Environmental Exposure Sources
The presence of alkylating agents in the environment and within the body contributes to the formation of DNA adducts, including O6-MeG. These agents can be broadly categorized based on their origin.
Exogenous Alkylating Agents (e.g., in diet, tobacco)
Exogenous alkylating agents are encountered through external exposures. Significant sources include components found in the diet, tobacco smoke, and environmental contaminants nih.govoup.comresearchgate.netnih.govworldscientific.com. N-nitroso compounds (NOCs) are a prominent class of exogenous alkylating agents. These compounds can be present in certain foods, such as smoked and salted meat and fish products, processed cheese, vegetables, beer, and drinking water wikipedia.orgresearchgate.netnovapublishers.com. Tobacco smoke is also a well-established source of alkylating agents wikipedia.orgoup.com. Exposure to these agents introduces reactive species into the body that can interact with DNA.
Endogenous Alkylating Agent Synthesis and Metabolites
The human body also produces alkylating agents endogenously through various metabolic processes nih.govnih.govnovapublishers.com. These endogenous sources contribute to a background level of DNA alkylation damage nih.gov. Metabolic activities of gut bacteria can generate alkylating species nih.gov. Byproducts of lipid peroxidation are another internal source of DNA-damaging agents nih.govworldscientific.com. Furthermore, cellular methyl donors, such as S-adenosylmethionine (SAM), can contribute to aberrant DNA methylation wikipedia.orgnih.govworldscientific.commdpi.com. Endogenous nitrosation, which can occur in the stomach and colon, particularly after the consumption of foods containing precursors, also leads to the formation of N-nitroso compounds within the body researchgate.netnovapublishers.com. Chronic infection and inflammation have also been suggested to enhance the production of endogenous nitrates and nitrosamines researchgate.netnovapublishers.com.
Molecular Mechanisms of O6-Methylguanine Adduct Generation in DNA
The formation of O6-MeG adducts in DNA can occur through several molecular mechanisms involving the interaction of alkylating agents with guanine (B1146940) bases.
Direct Guanine Alkylation in Double-Stranded DNA
One primary mechanism involves the direct alkylation of guanine residues within double-stranded DNA nih.gov. Alkylating agents, particularly those with an SN1-type reaction mechanism, exhibit a higher reactivity towards the oxygen atoms of DNA bases, including the O6 position of guanine mdpi.com. These agents can directly transfer an alkyl group to the O6 position of a guanine base that is part of a DNA duplex nih.govescholarship.org. Examples of such methylating agents include N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and methylnitrosourea (MNU), which produce a notable percentage of O6-methylguanine among the various DNA adducts they form nih.govmdpi.com.
Alkylation of Guanine Residues within Single-Stranded DNA Regions
Guanine residues located within single-stranded DNA regions are also susceptible to alkylation escholarship.org. In single-stranded DNA, certain positions on the bases that are typically involved in base-pairing in double-stranded DNA become more accessible to alkylating agents escholarship.org. While O6-alkylation primarily occurs in double-stranded DNA by SN1 agents, guanine in single-stranded regions can also be targeted, potentially by a wider range of alkylating species or under specific cellular conditions escholarship.org.
Mechanisms of Mutagenesis and Genetic Instability Induced by O6 Methylguanine
DNA Polymerase Interactions and Replication Fidelity Modulation
The interaction between O6-MeG and DNA polymerases is central to understanding the mutagenic outcome of this lesion. Different DNA polymerases exhibit varying capacities to bypass O6-MeG and different preferences for nucleotide insertion opposite the modified base, thereby modulating replication fidelity. pnas.orgresearchgate.netnih.gov
Substrate Recognition and Nucleotide Insertion Efficiency Opposite O6-Methylguanine
DNA polymerases are responsible for selecting and inserting the correct deoxynucleoside triphosphate (dNTP) opposite the template base. In the case of O6-MeG, polymerases can insert either cytosine or thymine (B56734) triphosphate. pnas.orgresearchgate.netnih.gov While the efficiency of insertion opposite O6-MeG is generally lower compared to inserting cytosine opposite an undamaged guanine (B1146940), polymerases often show a preference for inserting thymine. pnas.orgnih.gov
Kinetic studies have quantified the efficiency of nucleotide insertion opposite O6-MeG for various polymerases. For instance, the high-fidelity Bacillus stearothermophilus DNA polymerase (BF) shows an approximately 11-fold preference for misinserting thymine over cytosine opposite O6-MeG. pnas.org Human DNA polymerase β (polβ), involved in base excision repair, has been shown to insert thymine opposite O6-MeG approximately 30-fold more frequently than cytosine. nih.govacs.orgacs.org Translesion synthesis (TLS) polymerases, such as DNA polymerase η (Polη), are also capable of bypassing O6-MeG. Polη is reported to be more efficient at this bypass than Polδ and, while inserting both C and T, is considered more accurate than Polδ in this context, inserting C more frequently. researchgate.netnih.gov
The following table summarizes representative kinetic data for nucleotide insertion opposite O6-MeG by human DNA polymerase β:
| Incoming Nucleotide | Templating Base | Metal Ion | Relative Insertion Efficiency (kpol/Kd) |
| dCTP | G | Mg2+ | 1 (Reference) acs.org |
| dCTP | O6-MeG | Mg2+ | ~1/300 (relative to dCTP opposite G) acs.org |
| dTTP | O6-MeG | Mg2+ | ~20-fold higher than dCTP opposite O6-MeG acs.org |
| dCTP | O6-MeG | Mn2+ | ~2-fold higher than dCTP opposite O6-MeG with Mg2+ acs.org |
| dTTP | O6-MeG | Mn2+ | ~100-fold higher than dCTP opposite O6-MeG with Mn2+, ~10-fold higher than dTTP opposite O6-MeG with Mg2+ acs.org |
*Relative efficiency is the ratio of the kpol/Kd to that for dCTP incorporation opposite G. Data derived from acs.org.
Steric Mimicry and Conformational Adaptations in Polymerase Active Sites
DNA polymerases maintain high fidelity by accurately selecting incoming nucleotides based on their shape and hydrogen-bonding potential, ensuring they complement the template base. pnas.orgnih.gov However, O6-MeG can form base pairs with both thymine and cytosine that, within the confines of the polymerase active site, can sterically mimic canonical Watson-Crick base pairs, allowing them to evade proofreading mechanisms. pnas.orgnih.gov
This steric mimicry can involve conformational adjustments of both the DNA and the polymerase. For example, the formation of an O6-MeG:C pair in the polymerase active site may involve the stabilization of a rare tautomeric form of cytosine. pnas.orgnih.gov Furthermore, an unusual electrostatic interaction has been observed between the methyl protons of O6-MeG and the carbonyl oxygen of thymine, which can contribute to the stabilization of the O6-MeG:T pair when bound to the polymerase. pnas.org
Structural studies, including X-ray crystallography, have shown that O6-MeG:T and O6-MeG:C base pairs adopt distinct conformations within polymerase complexes compared to their structures in free duplex DNA. pnas.org In complexes with polymerases, the O6-methyl group in an O6-MeG:T pair is often oriented towards the Watson-Crick face, facilitating its accommodation in the active site. pnas.org Human DNA polymerase β, for instance, induces altered conformations when encountering O6-MeG, which can be suboptimal for catalytic activity. nih.govacs.org This polymerase appears to enforce a distorted, staggered conformation for the O6-MeG:C pair while allowing the O6-MeG:T pair to adopt a more Watson-Crick-like conformation in the closed state, illustrating different strategies for discriminating against mispairs. nih.gov
Influence of Active Site Metal Ions on Polymerase Catalysis
Divalent metal cations, typically Mg2+ or Mn2+, are essential cofactors for DNA polymerase activity, playing critical roles in the catalytic mechanism. acs.orgacs.orgmdpi.com These metal ions help to lower the pKa of the 3'-OH primer terminus, facilitating its nucleophilic attack on the incoming nucleotide's α-phosphate, and also coordinate the triphosphate group of the incoming nucleotide. mdpi.com The proper coordination of metal ions is also crucial for the conformational changes that polymerases undergo during the catalytic cycle. nih.govacs.orgacs.org
Studies investigating the influence of metal ions on replication across O6-MeG have revealed that the specific metal ion present can significantly impact the efficiency and fidelity of nucleotide insertion. For human DNA polymerase β, in the presence of Mg2+, complexes with both O6-MeG:dCTP and O6-MeG:dTTP tend to adopt an open protein conformation with a staggered base pair and only a single active-site metal ion, indicative of a catalytically less favorable state. nih.govacs.orgacs.org However, when Mn2+ is present, the O6-MeG:dTTP complex can transition to a catalytically competent state characterized by a closed protein conformation and a pseudo-Watson-Crick base pair. nih.govacs.orgacs.org In contrast, the O6-MeG:dCTP complex with Mn2+ largely retains an altered, less competent conformation. nih.govacs.orgacs.org
Positional Effects of O6-Methylguanine on Replication Fidelityoup.com
The presence of O6-Methylguanine in DNA significantly impacts the fidelity of DNA replication. DNA polymerases frequently insert thymine opposite an O6-MeG lesion instead of the correct base, cytosine. pnas.org This misincorporation arises because the O6-MeG·T mispair is readily accommodated by the polymerase, sometimes even preferred over the correct O6-MeG·C pairing. atdbio.com The O6-MeG·T and O6-MeG·C base pairs exhibit similar thermodynamic stabilities, and the O6-MeG·C pair can adopt a wobble conformation, further influencing polymerase recognition. atdbio.com
A key factor in the mutagenicity of O6-MeG is its ability to evade the proofreading mechanisms of high-fidelity DNA polymerases. O6-methylated base pairs can adopt conformations that closely mimic canonical Watson-Crick base pairs, allowing them to pass through the polymerase active site without triggering proofreading. pnas.org While O6-MeG lesions are highly mutagenic, they also tend to slow down the rate of DNA synthesis both during the initial nucleotide incorporation opposite the lesion and the subsequent extension step. pnas.org Despite this kinetic effect, the efficiency of incorporating and extending from C and T opposite O6-MeG is notably higher than for most other types of unmodified base-base mismatches. pnas.org
Contributions to Genomic Instability and Mutational Signaturesportlandpress.complos.orgidrblab.net
O6-Methylguanine is a significant contributor to genomic instability. nih.govplos.orgoup.com Unrepaired O6-MeG lesions can lead to the formation of chromosomal aberrations and sister chromatid exchanges, indicating broader impacts on chromosome integrity beyond simple base substitutions. nih.gov The efficiency of DNA repair pathways, particularly the O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) systems, is crucial in mitigating the genomic instability induced by O6-MeG. Impaired function of repair proteins like MGMT can lead to an accumulation of O6-MeG adducts, directly increasing genomic instability. plos.org
Deficiency in the MMR system, while conferring resistance to the cytotoxic effects of O6-alkylating agents, concurrently leads to a substantial increase in O6-MeG-dependent mutation rates. nki.nloup.comoup.comnih.gov This highlights the dual role of MMR in both toxicity and the prevention of mutations arising from O6-MeG. O6-MeG is considered a potent clastogenic lesion, capable of causing chromosomal damage that becomes efficiently transformed into aberrations over two rounds of DNA replication. nih.gov The resulting patterns of mutations, known as mutational signatures, are shaped by the interplay between the initial DNA damage and the cellular repair pathways that process it. portlandpress.combiorxiv.org The mispairing of O6-MeG with thymine specifically drives an increase in C>T substitutions, a characteristic feature observed in the mutational landscape. nih.govportlandpress.com This leads to distinct mutational patterns, particularly pronounced in contexts where DNA repair mechanisms are deficient. portlandpress.comoup.comnih.govbiorxiv.org
Link to Specific Single Base Substitution Signaturesidrblab.net
The mutagenic potential of O6-Methylguanine is directly linked to specific single base substitution (SBS) signatures observed in cancer genomes. O6-MeG-induced C-to-T mutations are a hallmark of certain mutational processes. nih.govportlandpress.comoup.comnih.govbiorxiv.orgoup.com In the Catalogue of Somatic Mutations in Cancer (COSMIC) database, Single Base Substitution signature 11 (SBS11) is strongly characterized by C-to-T transitions and is hypothesized to arise from O6-MeG lesions, particularly those induced by the chemotherapeutic agent temozolomide (B1682018) (TMZ). oup.comnih.govbiorxiv.orgoup.com
Enzymatic Repair and Cellular Responses to O6 Methylguanine Dna Adducts
O⁶-Methylguanine-DNA Methyltransferase (MGMT) Repair System
O⁶-Methylguanine-DNA Methyltransferase (MGMT), also known as O⁶-alkylguanine-DNA alkyltransferase (AGT), is a crucial DNA repair protein found in nearly all organisms. mdpi.comnih.gov Its primary function is to remove alkyl groups, particularly methyl groups, from the O⁶ position of guanine (B1146940) in DNA, directly restoring the normal guanine base. mdpi.comoup.comcaymanchem.com This repair prevents the mutagenic and cytotoxic consequences associated with unrepaired O⁶-Methylguanine lesions. mdpi.comoup.com
Direct Demethylation Mechanism: Suicide Stoichiometric Reaction
The repair mechanism employed by MGMT is unique and is often referred to as a "suicide" or stoichiometric reaction. mdpi.comoup.comcaymanchem.com In this process, MGMT directly transfers the alkyl group from the O⁶ position of the damaged guanine in DNA to a specific cysteine residue within its own active site. mdpi.comoup.comcaymanchem.com This single-step reaction does not require any cofactors. nih.gov The transfer of the alkyl group to the cysteine residue results in the irreversible inactivation of the MGMT protein molecule. oup.comcaymanchem.com Consequently, one molecule of MGMT is consumed for each O⁶-alkylated base repaired. oup.com The alkylated MGMT protein is subsequently targeted for degradation, often via the ubiquitin-proteasome pathway. oup.comresearchgate.net
Molecular Architecture and Functional Domains of MGMT
Human MGMT is a protein consisting of 207 amino acid residues. nih.gov Its structure comprises two main domains: the N-terminal domain and the C-terminal domain. mdpi.comkenyon.edu
Active Site Cysteine Residue and Alkyl Group Acceptance
The catalytic activity of MGMT is centered around a highly conserved cysteine residue located in its active site. mdpi.compatsnap.comoup.comresearchgate.net In human MGMT, this residue is Cysteine 145 (Cys145). researchgate.netresearchgate.netresearchgate.net This cysteine residue acts as the acceptor for the alkyl group transferred from the O⁶-alkylguanine lesion in DNA. mdpi.compatsnap.comcaymanchem.comoup.com The transfer forms a covalent bond between the alkyl group and the sulfur atom of Cys145, leading to the inactivation of the protein. caymanchem.com The active site sequence surrounding this cysteine is highly conserved across different organisms: (I/V)PCHR(V/I)-(I/V). nih.gov
Structural Basis of Base Flipping and DNA Recognition
The interaction between MGMT and damaged DNA involves the recognition of the O⁶-alkylguanine adduct and a process known as base flipping. MGMT is thought to access the damaged base by flipping it out of the DNA helix into its active site pocket. patsnap.comnih.gov An arginine residue, specifically Arginine 128 (Arg128) in human MGMT, plays a role in stabilizing the displaced base within the DNA helix, facilitating the repair process. mdpi.com This mechanism ensures that the active site cysteine can efficiently access the alkyl group on the damaged guanine.
Role of N-terminal and C-terminal Regions
The C-terminal domain of MGMT contains the active site pocket and the region responsible for DNA binding. mdpi.comnih.gov These are connected by a hinge region that includes the conserved residue Asparagine 137 (Asn137) in human MGMT. mdpi.com The N-terminal domain, while not directly involved in the alkyl transfer reaction, plays a vital role in maintaining the structural stability of the protein. mdpi.comnih.gov It can stabilize the complex formed by the two domains. mdpi.com Deletion studies have indicated that removing a significant number of residues from either the N- or C-terminus can lead to a loss of both activity and substrate binding, highlighting the importance of both regions for proper MGMT function. nih.gov
Regulation of MGMT Gene Expression and Protein Activity
The expression and activity of the MGMT protein are subject to complex regulation at multiple levels, including epigenetic modifications, transcriptional regulation, and post-translational modifications. spandidos-publications.comnih.gov
Epigenetic regulation, particularly methylation of the CpG island in the MGMT promoter region, is a major mechanism controlling MGMT gene expression. spandidos-publications.comnih.govfrontiersin.org Hypermethylation of this CpG island is associated with reduced MGMT expression and is frequently observed in various tumor types. nih.govspandidos-publications.comnih.gov This methylation can prevent the binding of transcriptional factors necessary for gene expression. iiarjournals.org
Transcriptional regulation of MGMT involves various nuclear transcription factors, including Sp1, NF-κB, AP-1, CEBP, and HIF-1α, which can increase MGMT expression. spandidos-publications.com Histone acetylation also plays a role in regulating MGMT expression. spandidos-publications.com
Post-translational modifications, such as phosphorylation, have been shown to influence MGMT activity and stability. grantome.com Phosphorylation of tyrosine and serine/threonine residues in human MGMT has been reported to inhibit its activity. grantome.com Additionally, the interaction with other proteins, such as PARP, can regulate MGMT activity. mdpi.com PARP-mediated PARylation of MGMT, induced by alkylating agents, can enhance its binding to chromatin and its ability to remove O⁶-MeG adducts. mdpi.com Cellular levels of cysteine and glutathione (B108866) can also influence MGMT synthesis and activity. oup.com
Epigenetic Control: Promoter Methylation of CpG Islands
The expression of the MGMT gene is subject to significant epigenetic regulation, with promoter methylation of CpG islands being a key mechanism controlling its transcriptional activity. uni-freiburg.detorvergata.itoup.com CpG islands are regions in the genome with a high frequency of CpG dinucleotides, often located in the promoter regions of genes. oup.com
Hypermethylation of the CpG island in the MGMT gene promoter leads to transcriptional silencing, effectively reducing or eliminating MGMT protein production in the cell. torvergata.itoup.com This epigenetic silencing is a common event in various cancers and is strongly correlated with reduced MGMT activity. oup.com The methylation status of the MGMT promoter is a crucial biomarker, particularly in glioblastoma, as it predicts the tumor's response to alkylating agents like temozolomide (B1682018). oup.com Methylation in other regions, such as exon-containing regions, has also been shown to impact MGMT expression, sometimes leading to upregulation. oup.com
Transcriptional Activation and Inhibition Pathways
The transcription of the MGMT gene is influenced by various transcription factors that can either activate or repress its expression. Activating transcription factors include Sp1, NF-κB, CEBP, and AP-1. Conversely, the cellular tumor antigen p53 has been associated with the repression of MGMT transcription, potentially by sequestering Sp1.
Studies have also indicated that alkylated MGMT itself might function as a transcription regulator, potentially leading to cell cycle arrest. mdpi.com Furthermore, the presence of O6-MeG adducts in DNA is not limited in its effects to DNA replication; it can also induce transcriptional mutagenesis by causing misincorporation of bases by RNA polymerase II during transcription. Temozolomide, an alkylating agent that forms O6-MeG, has been shown to inhibit NF-κB activity, a process that involves the O6-MeG adducts interfering with the DNA binding of the p65 subunit of NF-κB.
Post-translational Modifications and Degradation Dynamics
Following its irreversible inactivation after repairing an O6-MeG adduct, the methylated MGMT protein undergoes degradation. This turnover is primarily mediated by the ubiquitin-proteasome pathway. uni.lu Ubiquitination, a post-translational modification involving the attachment of ubiquitin proteins, targets the inactivated MGMT for degradation by the proteasome. uni.lu
While the direct alkylation at Cys145 is the key inactivating event, other post-translational modifications can influence MGMT activity or its interaction with other proteins. For instance, PARP1 (Poly(ADP-ribose) polymerase 1) can PARylate MGMT, a modification that has been shown to increase O6-MeG repair activity. This suggests a functional crosstalk between PARP1 and MGMT in the repair of methylated DNA lesions. Post-translational modifications in general are crucial regulators of protein function, stability, localization, and interactions, impacting various cellular processes, including DNA repair.
MGMT Inactivation and Turnover Mechanisms
As highlighted earlier, the principal mechanism of MGMT inactivation is the stoichiometric transfer of the alkyl group from O6-MeG to the active site cysteine residue (Cys145) of MGMT. researchgate.netwikipedia.orguni.luhastingslawjournal.orghznu.edu.cnresearchgate.net This self-methylating or self-alkylating process renders the MGMT molecule permanently inactive for further repair cycles, hence the term "suicide enzyme." researchgate.netwikipedia.orghznu.edu.cn
Once alkylated and inactivated, MGMT is targeted for degradation. The primary pathway for the turnover of inactivated MGMT is the ubiquitin-proteasome system. uni.lu This controlled degradation ensures that the modified, non-functional protein is removed from the cell. Besides alkylation, MGMT can also be inactivated by other mechanisms, such as oxidative stress and nitrosylation, which can modify the reactive cysteine residue in the active site.
Coordination with Ancillary DNA Repair Pathways
While MGMT provides the first line of defense through direct reversal of O6-MeG, lesions that are not immediately repaired can interact with and be processed by other DNA repair pathways. sigmaaldrich.comwikipedia.org This coordination, or sometimes conflict, between pathways is critical for determining the ultimate cellular outcome of O6-MeG damage.
Mismatch Repair (MMR) System Interaction with O6-Methylguanine Lesions
A crucial interaction occurs between persistent O6-MeG lesions and the Mismatch Repair (MMR) system. If O6-MeG is not repaired by MGMT before DNA replication, it frequently mispairs with thymine (B56734). sigmaaldrich.comnih.govresearchgate.netresearchgate.net The MMR system, which primarily functions to correct errors introduced during DNA replication, recognizes this O6-MeG:T mismatch. sigmaaldrich.comnih.govresearchgate.netwikipedia.orgresearchgate.net
Upon recognizing the mismatch, the MMR machinery attempts to repair it by excising the newly incorporated thymine. researchgate.net However, since the O6-MeG lesion remains on the template strand, DNA polymerase is likely to insert another thymine opposite the O6-MeG during the subsequent repair synthesis. This leads to a "futile cycle" of mismatch recognition, excision, and synthesis by the MMR system. sigmaaldrich.comnih.govresearchgate.net These futile cycles result in the generation of single-strand breaks and eventually lead to the formation of cytotoxic double-strand breaks (DSBs). sigmaaldrich.comnih.govresearchgate.net MMR-dependent processing of O6-MeG:T mismatches is a major contributor to the cytotoxicity of alkylating agents in cells deficient in MGMT activity. nih.govresearchgate.net Key MMR proteins involved in recognizing the O6-MeG:T mismatch include MutSα (composed of MSH2 and MSH6). researchgate.net
Involvement of Homologous Recombination and Non-Homologous End Joining Pathways
The double-strand breaks (DSBs) that arise as a consequence of futile MMR cycling at O6-MeG:T mismatches are highly deleterious DNA lesions. sigmaaldrich.com Cells utilize dedicated pathways to repair these DSBs, primarily Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). sigmaaldrich.com
Homologous Recombination is generally considered an error-free repair pathway that utilizes a homologous DNA template, typically the sister chromatid, to accurately repair the break. HR is primarily active during the S and G2 phases of the cell cycle when a sister chromatid is available.
Data Tables
| Aspect of MGMT Regulation/Interaction | Mechanism/Pathway | Outcome | Relevant Section |
| Epigenetic Control | Promoter CpG Island Hypermethylation | Transcriptional Silencing of MGMT Gene | 4.1.3.1 |
| Transcriptional Regulation | Binding of Transcription Factors (Sp1, NF-κB, etc.) | Activation or Repression of MGMT Transcription | 4.1.3.2 |
| Post-translational Modification | Alkylation at Cys145 | Irreversible Inactivation of MGMT | 4.1, 4.1.4 |
| Post-translational Modification | PARylation by PARP1 | Increased O6-MeG Repair Activity of MGMT | 4.1.3.3 |
| MGMT Turnover | Ubiquitin-Proteasome Pathway | Degradation of Inactivated MGMT | 4.1.3.3, 4.1.4 |
| Interaction with O6-MeG:T Mismatch | Mismatch Repair (MMR) System | Recognition and Initiation of Futile Repair Cycles | 4.2.1 |
| Downstream of Futile MMR Cycling | MMR System | Generation of Single-Strand Breaks and Double-Strand Breaks (DSBs) | 4.2.1 |
| DSB Repair | Homologous Recombination (HR) | Error-Free Repair of DSBs (primarily in S/G2) | 4.2.2 |
| DSB Repair | Non-Homologous End Joining (NHEJ) | Error-Prone Repair of DSBs | 4.2.2 |
Base Excision Repair (BER) and Nucleotide Excision Repair (NER) Context
While Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are crucial pathways for repairing various types of DNA damage, they play a limited or no direct role in the repair of O6MeG lesions nih.govlibretexts.orgbiologists.com. BER is primarily involved in correcting small base modifications, such as those arising from oxidation or deamination, and typically involves the action of DNA glycosylases to remove the damaged base libretexts.orgsigmaaldrich.com. NER, on the other hand, is responsible for removing bulky, helix-distorting lesions like UV-induced pyrimidine (B1678525) dimers and certain chemical adducts libretexts.orgsigmaaldrich.com. Studies have indicated that NER genes are immaterial to the repair of methylation damage, suggesting that BER and MGMT are the primary pathways for cellular survival when challenged with DNA methylation nih.gov. The direct reversal by MGMT is distinct from the multi-step processes of BER and NER biologists.comwikilectures.eu.
Interrelationship with Autophagy in DNA Damage Response
Autophagy, a cellular process involving the degradation of damaged organelles and proteins through lysosomes, has been shown to be involved in the DNA damage response and can interact with DNA repair pathways, including those handling O6MeG. Autophagy can be activated in response to DNA-damaging agents mdpi.comtandfonline.com. Research suggests a link between autophagy and MGMT expression and function. For instance, autophagy deficiency has been shown to downregulate MGMT in liver cancer cells, leading to increased DNA damage and chemosensitivity to certain chemotherapeutic agents aging-us.comaging-us.com. This indicates that autophagy can influence the cellular defense against O6MeG-induced damage, potentially by affecting MGMT levels or activity aging-us.comaging-us.comresearchgate.net. The exact mechanisms underlying this interrelationship are still under investigation, but it highlights a potential interplay between cellular degradation pathways and DNA repair in responding to O6MeG. tandfonline.com
O6-Methylguanine-Induced Cellular Fate Decisions
The presence of unrepaired O6MeG lesions, particularly when encountered by the replication machinery, triggers a cascade of events that can lead to distinct cellular fate decisions, including cell cycle arrest and apoptosis nih.govnih.govnih.gov.
Triggering of Cell Cycle Arrest and Apoptosis
O6MeG lesions are known to induce cell cycle perturbations, notably an arrest in the S-phase and/or G2/M phase, and can ultimately lead to apoptosis nih.govnih.govmdpi.com. The cytotoxicity and apoptotic effects of O6MeG are largely dependent on the DNA mismatch repair (MMR) pathway nih.govmdpi.comtandfonline.com. When DNA replication encounters an O6MeG lesion, thymine is often misincorporated opposite the O6MeG, creating an O6MeG:T mismatch nih.govresearchgate.net. The MMR system recognizes this mismatch and attempts to correct it, primarily by excising the newly synthesized strand containing the thymine nih.govresearchgate.net. However, because the O6MeG lesion persists on the template strand, futile cycles of excision and repair synthesis can occur nih.govresearchgate.net. These futile repair attempts are thought to generate secondary lesions, such as single-strand breaks and gaps, which are highly genotoxic and signal for cell cycle arrest and apoptosis nih.govresearchgate.net.
Studies using methylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have shown that O6MeG triggers MMR-dependent cell cycle arrests, particularly in the second cell cycle after exposure nih.govnih.gov. At lower damage levels, a transient arrest may precede survival, while higher damage levels lead to a more sustained arrest and initiation of apoptotic cell death, often specifically from the S-phase of the second cell cycle nih.govnih.gov. The activation of signaling pathways, including those involving ATM, H2AX, CHK1, and p53, plays a key role in mediating these cell cycle checkpoints and apoptotic responses nih.govmdpi.com. Transcriptional mutagenesis induced by O6MeG can also impact the function of tumor suppressor proteins like p53, potentially reducing their ability to induce cell cycle arrest and apoptosis. pnas.org
Research findings illustrate the impact of O6MeG and MMR status on cell fate:
| Cell Line Status (MGMT/MMR) | Methylating Agent Treatment | Observed Cellular Response | Key Findings | Source |
| MGMT proficient, MMR proficient | MNNG | Transient second S-phase arrest, followed by survival at low doses; S-phase arrest and apoptosis at higher doses. | O6MeG triggers MMR-dependent cell cycle perturbations and apoptosis. Apoptosis occurs specifically from the second S-phase. | nih.govnih.gov |
| MGMT deficient, MMR proficient | MNNG | Increased sensitivity to cell cycle arrest and apoptosis. | Lack of MGMT leads to higher levels of O6MeG, enhancing MMR-dependent cytotoxic effects. | nih.govnih.gov |
| MGMT deficient, MMR deficient | MNNG | Methylation tolerant, reduced apoptosis. | Absence of MMR prevents the futile repair cycle, allowing cells to survive despite unrepaired O6MeG, but at the cost of increased mutagenesis. | nih.govnih.gov |
Impact on DNA Replication Progression and Fork Collapse
The presence of O6MeG lesions in DNA significantly impacts DNA replication progression. During DNA replication, DNA polymerases can insert a thymine opposite an O6MeG lesion, leading to an O6MeG:T mismatch nih.govnih.govresearchgate.net. As discussed, the MMR system recognizes this mismatch, initiating repair processes that involve excision of the newly synthesized strand nih.govresearchgate.net. These iterative excision attempts behind the replication fork, due to the persistent O6MeG on the template strand, can lead to the accumulation of single-stranded DNA (ssDNA) gaps in the newly replicated DNA nih.govcapes.gov.br.
When replication forks encounter these ssDNA gaps or the persistent O6MeG:T mismatches in subsequent cell cycles (particularly the second S-phase), it can result in replication fork stalling or collapse nih.govresearchgate.netcapes.gov.br. Replication fork collapse can generate highly deleterious DNA double-strand breaks (DSBs) nih.govresearchgate.net. These DSBs are potent inducers of cell cycle arrest and can trigger apoptotic signaling pathways nih.govresearchgate.net. While O6MeG lesions can be bypassed by replication polymerases, the subsequent processing by MMR is critical for the cytotoxic outcome nih.govnih.govresearchgate.net. The formation of DSBs at stalled or collapsed replication forks is a key mechanism by which O6MeG exerts its cytotoxicity, especially in MMR-proficient cells. nih.govtandfonline.comresearchgate.net
Studies have shown that the formation of DSBs in response to O6MeG occurs at high levels in the second S/G2 phase of the cell cycle, accompanied by activation of DNA damage signaling pathways like ATR and Chk1 phosphorylation. tandfonline.com
Structural and Computational Analyses of O6 Methylguanine in Nucleic Acids
Conformational Studies of O6-Alkylguanosine and Derivatives
The presence of an alkyl group at the O6 position of guanosine, such as a methyl group in O6-methylguanosine, significantly influences the conformational landscape of the nucleoside within DNA.
Preferred Conformations: Distal vs. Watson-Crick Site Accessibility
Studies have shown that the O6-methyl group in O6-methylguanosine exhibits a preference for the distal conformation. oup.comnih.govresearchgate.net In this conformation, the methyl group is oriented away from the N7 atom of guanine (B1146940) and towards the major groove of the DNA helix. oup.comnih.gov This orientation can sterically hinder access to the Watson-Crick face of the guanine base, which is normally involved in hydrogen bonding with cytosine in canonical G:C base pairs. oup.comnih.gov This preference for the distal conformation in the solid state has also been observed for several analogs of O6-alkylguanosine. oup.comnih.govresearchgate.netresearchgate.net
However, the conformation of the O6-methyl group can be influenced by the surrounding environment, such as when the modified base is embedded within a DNA duplex or interacting with a protein. In some contexts, particularly within the active site of DNA polymerases, the O6-methyl group may adopt a proximal orientation (turned towards the Watson-Crick edge), which can still allow for non-canonical base pairing. nih.gov
Influence on Base Pairing in Monomeric and Polymeric Forms
The O6-methylation of guanine significantly alters its base-pairing properties. While canonical guanine forms stable Watson-Crick base pairs with cytosine (G:C), O6-methylguanine can mispair with thymine (B56734) (O6-MeG:T), leading to G:C to A:T transition mutations during DNA replication. nih.govwikipedia.orgoaepublish.com
In monomeric form, O6-methylguanine has been observed to form a hydrogen-bonded mispair with thymine in organic solvents, which mimic the hydrophobic environment within the DNA helix. pnas.orgiaea.orgpnas.org However, O6-methylguanine does not readily form hydrogen bonds with unprotonated cytosine in such environments. pnas.orgpnas.org Interestingly, it can form a hydrogen-bonded complex with protonated cytosine. pnas.orgpnas.org This suggests that the stability of the O6-MeG:C base pair in DNA duplexes might be related to the protonation state of cytosine. pnas.org
In polymeric forms, the base pairing of O6-methylguanine is more complex and depends on the context. While poly(O6-methyl GMP) does not form stable complexes with poly(U) in vitro, indicating that the altered conformation can disrupt normal base pairing in simple polymeric structures, the behavior is different when O6-methylguanine is present as an occasional base within a DNA duplex. oup.comnih.govresearchgate.net In duplex DNA, O6-MeG can pair with both cytosine and thymine, albeit with different efficiencies and resulting in different structural outcomes. oup.compnas.org
The O6-MeG:C base pair has been observed in different conformations, including a wobble structure and a bifurcated structure with split hydrogen bonds, as revealed by NMR and X-ray crystallography studies of DNA duplexes. oup.com A more Watson-Crick-like protonated structure has also been observed crystallographically and in solution with protected nucleosides. oup.com
The O6-MeG:T mispair, despite being relatively unstable and forming fewer hydrogen bonds compared to a canonical G:C pair, can adopt a shape similar to Watson-Crick pairs, which contributes to its misincorporation during replication. nih.govpnas.org X-ray diffraction studies of duplex DNA containing O6-MeG:T base pairs have shown that this mispair closely resembles a Watson-Crick base pair, with minimal structural differences compared to the native analog. researchgate.net This structural mimicry can explain why mismatch repair enzymes may fail to recognize and remove this mutagenic lesion effectively. researchgate.net
Here is a summary of observed base pairing conformations for O6-MeG:
| Partner Base | Observed Conformations | Elucidation Technique(s) | Context |
| Cytosine | Wobble structure | NMR, X-ray Crystallography | DNA duplexes |
| Cytosine | Bifurcated structure (split hydrogen bonds) | X-ray Crystallography | DNA duplexes (with minor groove binder) |
| Cytosine | Watson-Crick-like (protonated) | X-ray Crystallography, Solution NMR | Crystal structure, Protected nucleosides |
| Thymine | Distorted Watson-Crick configuration | NMR | Oligodeoxynucleotide duplex |
| Thymine | Watson-Crick isosteric / pseudo Watson-Crick | X-ray Crystallography | DNA duplexes, Polymerase active sites |
| Thymine | Non-Watson-Crick (two hydrogen bonds) | Molecular Dynamics Simulation | Oligonucleotides |
Presented as an interactive data table.
Experimental Structural Elucidation Techniques
Various experimental techniques have been employed to determine the structure and conformation of O6-methylguanine in different molecular environments.
X-ray Crystallography of O6-Methylguanine-Containing DNA Duplexes and Protein Complexes
X-ray crystallography has been instrumental in providing high-resolution structural information about O6-methylguanine within DNA duplexes and in complex with proteins, particularly DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT) and DNA polymerases.
Crystal structures of DNA duplexes containing O6-methylguanine have revealed the specific conformations adopted by the modified base and its pairing partners. For instance, crystallographic studies have shown the wobble and bifurcated structures of the O6-MeG:C base pair. oup.com They have also demonstrated that the O6-MeG:T mispair can adopt a Watson-Crick-like geometry. nih.govpnas.orgresearchgate.net These structures provide direct evidence for the structural mimicry that contributes to the mutagenicity of O6-methylguanine. pnas.org
Furthermore, X-ray crystallography has been used to study the interaction of O6-methylguanine-containing DNA with repair proteins like MGMT. Crystal structures of MGMT in complex with DNA containing O6-methylguanine have provided insights into how the protein recognizes the damaged base and the structural changes that occur upon binding. iucr.orguniprot.orgnih.govpnas.org These structures often show the damaged guanine nucleotide being flipped out of the DNA helix and into the active site of the enzyme, allowing for the transfer of the methyl group to a cysteine residue on the protein. nih.gov Crystallization and preliminary X-ray crystallographic analyses of archaeal MGMT have been reported, with diffraction data extending to resolutions of 2.0 Å. iucr.orgnih.gov Structures of human MGMT and its complexes with DNA have also been determined. uniprot.orgpnas.org
Crystallographic studies of DNA polymerases in complex with O6-methylguanine-containing DNA have shed light on the structural basis for misincorporation of nucleotides opposite the lesion. pnas.orgacs.org These structures have shown how polymerases can accommodate both cytosine and thymine opposite O6-MeG, and the resulting base pair geometries within the active site. nih.govpnas.orgacs.org For example, structures of a high-fidelity DNA polymerase from Bacillus stearothermophilus in complex with O6-MeG-containing DNA revealed that both C:O6-MeG and T:O6-MeG pairs can adopt Watson-Crick-like conformations within the polymerase active site, facilitating misincorporation. pnas.org Structures of human DNA polymerase β have also provided insights into its interaction with O6-MeG and the resulting base pairing. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of Modified Oligonucleotides
Proton and phosphorus high-resolution NMR investigations of self-complementary dodecanucleotides containing a single O6-methylguanine modification have been reported. nih.gov These studies have shown that the modified bases can stack into the duplex and are flanked by stable Watson-Crick base pairs at low temperatures. nih.gov NMR has detected the wobble structure of the O6-MeG:C base pair in duplex DNA. oup.com
NMR studies can also reveal conformational perturbations associated with the O6-methylguanine modification site. Changes in proton chemical shifts and Nuclear Overhauser Effects (NOEs) provide information about the local environment and spatial proximity of atoms, allowing for the determination of base and sugar conformations and the identification of altered phosphodiester backbones. nih.gov For example, NMR has shown that the O6-methylguanine residue can adopt an anti configuration in most contexts, but a syn configuration when paired with guanine in a specific sequence context. nih.gov
NMR spectroscopy has also been employed in structural studies of O6-methylguanine-DNA methyltransferase proteins, sometimes in conjunction with X-ray crystallography, to understand their structure and conformational flexibility in solution. nih.govpdbj.orgnih.govacs.orgacs.org
Here is a summary of experimental techniques and their applications:
| Technique | Application | Key Findings |
| X-ray Crystallography | Structure of O6-MeG in DNA duplexes | Revealed wobble and bifurcated O6-MeG:C pairs; Watson-Crick-like O6-MeG:T pairs. nih.govoup.compnas.orgresearchgate.net |
| X-ray Crystallography | Structure of protein-DNA complexes (e.g., MGMT, polymerases with O6-MeG-DNA) | Showed base flipping by MGMT; elucidated polymerase active site interactions and base pair geometries during misincorporation. nih.govpnas.orgiucr.orguniprot.orgnih.govpnas.orgacs.org |
| NMR Spectroscopy | Structure and dynamics of O6-MeG-containing oligonucleotides in solution | Detected wobble O6-MeG:C pairs; provided insights into base and sugar conformations and backbone perturbations. pnas.orgiaea.orgpnas.orgoup.comnih.gov |
| NMR Spectroscopy | Structure and flexibility of MGMT protein | Determined protein structure and identified flexible regions. nih.govpdbj.org |
Presented as an interactive data table.
Computational Modeling and Simulation Approaches
Computational methods, such as molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing atomic-level insights into the conformational behavior, stability, and interactions of O6-methylguanine in various environments. These approaches can explore dynamic processes and provide information that may be difficult to obtain experimentally.
Molecular dynamics simulations have been used to study the conformation and flexibility of oligonucleotides containing O6-methylguanine. rsc.org These simulations can reveal differences in helical deformability due to the presence of O6-MeG compared to undamaged DNA, including enhanced base pair opening, shear, and stagger motions, and alterations in the backbone structure. researchgate.net MD simulations have indicated that the sequence containing O6-MeG paired with thymine (O6-MeG:T) is structurally closer to a normal sequence than the sequence containing O6-MeG paired with cytosine (O6-MeG:C), and thus potentially less likely to be recognized by repair enzymes. rsc.org
Computational modeling has also been applied to study the interaction of O6-methylguanine-containing DNA with repair proteins. Models have been generated to understand how enzymes like MGMT bind to DNA and recognize the damaged base, sometimes incorporating concepts like base flipping. nih.gov Molecular dynamics simulations have been used to analyze the thermal stability of MGMT proteins, including both wild-type and mutant forms, providing insights into how mutations can affect protein structure and stability. plos.orgacs.orgtandfonline.com
Furthermore, computational approaches, including molecular docking and MD simulations, have been used to investigate the interaction of O6-methylguanine with other proteins involved in DNA processing, such as proliferating cell nuclear antigen (PCNA). tandfonline.comresearchgate.net These studies aim to identify potential interaction motifs and understand the molecular basis of these interactions.
Computational modeling has also been employed in the design and study of potential inhibitors of MGMT, using the known crystal structure of the enzyme to dock inhibitor molecules and perform MD simulations to assess their interactions and stability within the binding pocket. acs.orgsci-hub.se
Here is a summary of computational approaches and their applications:
| Computational Method | Application | Key Insights |
| Molecular Dynamics (MD) Simulation | Conformation and flexibility of O6-MeG-containing oligonucleotides | Showed altered helical deformability, base pair opening, and backbone dynamics; compared flexibility of O6-MeG:T vs O6-MeG:C sequences. researchgate.netrsc.org |
| Molecular Dynamics (MD) Simulation | Thermal stability and structural changes of MGMT protein (wild-type and mutants) | Analyzed effects of temperature and mutations on protein structure, hydrogen bonding, and salt bridges. plos.orgacs.orgtandfonline.com |
| Molecular Modeling | DNA binding and damage recognition by repair proteins (e.g., MGMT) | Proposed models for DNA binding and base flipping. nih.gov |
| Molecular Docking & MD Simulation | Interaction of O6-MeG with other proteins (e.g., PCNA) | Investigated potential interaction motifs and molecular basis of interactions. tandfonline.comresearchgate.net |
| Molecular Modeling & MD Simulation | Design and study of MGMT inhibitors | Assessed binding interactions and stability of potential inhibitors within the MGMT active site. acs.orgsci-hub.se |
Presented as an interactive data table.
Molecular Dynamics Simulations of O6-Methylguanine-DNA and Protein-DNA Complexes
Molecular dynamics (MD) simulations are widely used to investigate the dynamic behavior and structural changes of biomolecules, including DNA containing O6-methylguanine and its complexes with repair proteins. These simulations can provide atomic-level insights into the stability, flexibility, and interaction patterns within these complexes.
Studies utilizing MD simulations have explored the thermal stability of MGMT proteins, comparing homologs from different organisms like Escherichia coli and Pyrococcus kodakaraensis at various temperatures acs.org. MD simulations have also been employed to evaluate the stability of ligand-MGMT complexes, for instance, in screening for potential MGMT inhibitors nih.gov. These simulations can demonstrate the stability of complexes over time and assess potential energy changes upon ligand binding nih.gov.
Furthermore, MD simulations are instrumental in analyzing the structural consequences of mutations in the MGMT protein, both in its free form and in complex with DNA or other interacting proteins like proliferating cell nuclear antigen (PCNA) tandfonline.com. For example, MD simulations have shown that certain MGMT variants exhibit different conformational properties and interactions compared to the wild-type protein tandfonline.com. Analysis of MD trajectories can reveal changes in root-mean-square deviation (RMSD), radius of gyration, and root-mean-square fluctuation (RMSF), providing insights into the stability and flexibility of mutated MGMT proteins tandfonline.comnih.govresearchgate.net. One study using MD simulations found that a mutated MGMT protein showed a higher flexibility compared to the wild-type researchgate.net. Another study indicated that a specific mutation (L84F) in MGMT resulted in altered interactions with PCNA and DNA, and showed the highest binding free energy among tested variants tandfonline.com. MD simulations have also been used to study the structural disorder induced by mutations, observing changes in intramolecular hydrogen bond patterns and destabilization of specific protein regions plos.orgresearchgate.netnih.gov.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms
QM/MM calculations combine the accuracy of quantum mechanics for treating the chemically reactive region with the efficiency of molecular mechanics for the surrounding environment, making them suitable for studying enzymatic reaction mechanisms. These methods are applied to elucidate the detailed steps involved in the repair of O6-methylguanine by MGMT.
QM/MM approaches have been used to investigate the reaction mechanism of human O6-alkylguanine-DNA alkyltransferase (AGT) nih.govacs.org. These calculations can reveal the energy barriers and transition states involved in the methyl group transfer from O6-methylguanine to the cysteine residue in the MGMT active site nih.govacs.orgfrontiersin.orgfrontiersin.org. Studies have proposed mechanisms involving specific amino acids in the active site, such as Cys145, His146, Glu172, Tyr114, Lys165, and Ser159 acs.orgdiva-portal.org.
According to QM/MM calculations, the methyl group transfer step in the repair of O6-methylguanine by AGT can occur through a two-step process, where the generation of a methyl carbocation is the rate-determining step with a calculated energy barrier nih.govacs.org. One study reported an energy barrier of 14.4 kcal/mol for this step using the QM/MM B3LYP/6-31G(d,p)//CHARMM22 level of theory nih.govacs.org. Another QM/MM study investigating the demethylation mechanism reported a transition state barrier of 16.8 kcal/mol for the attack of the CysSˉ on the methyl carbon frontiersin.org. These calculations provide detailed insights into the energetics and intermediates of the repair reaction, differing from some previous theoretical studies based solely on QM calculations with cluster models nih.govacs.org. QM/MM investigations have also explored the repair of other O6-alkylguanine adducts and the factors influencing drug resistance nih.gov.
In silico Analysis of MGMT Protein Architecture and Polymorphisms
In silico analysis encompasses a range of computational tools and databases used to study protein structure, function, and genetic variations. For MGMT, these analyses provide valuable information regarding its architecture and the impact of polymorphisms.
In silico tools are used for functional and structural analysis of the MGMT gene and protein ekb.eg. Databases such as Ensemble, Protein Data Bank (PDB), and UniProt/SwissProt are utilized for protein analysis, including peptide sequence identification, secondary structure prediction, and identification of conserved and essential domains ekb.eg. Subcellular localization can also be predicted using computational programs ekb.eg.
Analysis of the MGMT gene has revealed its structure, including the presence of exons and regulatory elements ekb.eg. Promoter analysis has identified key regions like GC-boxes that are important for transcriptional regulation ekb.eg. In silico tools are also employed to predict the potential damaging effects of mutations on protein structure and function plos.orgnih.gov. These tools can assess pathogenicity, stability, and conservation of mutated residues qu.edu.qa.
Single-nucleotide polymorphisms (SNPs) in the MGMT gene, particularly in the promoter/enhancer region, can influence MGMT expression and potentially affect an individual's sensitivity to alkylating agents nih.govaacrjournals.org. In silico bioinformatics analysis is used to identify cis-binding elements and potential cis-acting elements in the MGMT promoter/enhancer region nih.gov. Studies have mapped SNPs and regulatory regions onto the MGMT gene sequence nih.gov. Computational analysis of specific MGMT polymorphisms has revealed that mutations can affect the protein's ability to bind properly to DNA, potentially impairing DNA repair tandfonline.comnih.gov. The A allele of the rs16906252 SNP in the MGMT promoter-enhancer region, identified through sequencing and in silico analysis, has been strongly associated with increased risk for MGMT methylation and reduced promoter activity aacrjournals.org.
Analytical Methodologies for O6 Methylguanine Detection and Quantification
Direct Detection of O6-Methylguanine DNA Adducts
Direct detection methods aim to identify and quantify the O6-MeG modification present in DNA. These techniques are essential for understanding the extent of DNA damage and the effectiveness of repair mechanisms.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of O6-Methylguanine in biological samples nih.govnih.gov. This technique involves the enzymatic digestion of DNA into individual nucleosides or bases, followed by separation using UPLC and detection by tandem mass spectrometry nih.govd-nb.info.
A validated UPLC-MS/MS method for the analysis of O6-methylguanine in Dried Blood Spots (DBS) utilizes a C18 Acquity® Bridged Ethylene Hybrid (BEH) column with a mobile phase of 0.05% formic acid and acetonitrile (B52724) nih.gov. Detection is achieved by monitoring specific mass transitions for O6-methylguanine (m/z 165.95 > 149) and an internal standard, such as allopurinol (B61711) (m/z 136.9 > 110) nih.gov. This method has demonstrated a linear concentration range between 0.5-20 ng/mL and has met FDA validation parameter requirements, providing rapid, sensitive, and selective analysis of O6-methylguanine nih.gov. UPLC-MS/MS has been used to quantify TMZ-induced O6-MeG adducts in colorectal cancer cells and peripheral blood mononuclear cells exposed to clinically relevant doses nih.gov. It has also been applied to detect O6-MeG in the kidneys of rats treated with methylazoxymethanol (B1197960) acetate (B1210297) (MAMAc) d-nb.info.
ELISA-type approaches provide a sensitive and high-throughput means for detecting O6-Methylguanine in DNA, particularly suitable for large-scale population studies aacrjournals.orgnih.gov. A developed sandwich ELISA method for O6-MeG involves digesting DNA with restriction enzymes into fragments expected to contain no more than one O6-MeG residue aacrjournals.orgnih.gov. Anti-adduct antisera are then used to capture O6-MeG-containing fragments on a solid surface, and detection is performed using anti-ssDNA antisera, which provides signal enhancement due to the high ratio of normal nucleotides to adducts aacrjournals.orgnih.gov.
This ELISA-type assay has a reported limit of detection of 1.5 adducts/10⁹ nucleotides using 10 μg of DNA and a dynamic range of approximately two orders of magnitude aacrjournals.orgnih.gov. Validation studies have shown satisfactory precision and accuracy aacrjournals.orgnih.gov. In an application of this method to samples from a mother-child cohort, O6-MeG was detected in 70% of maternal and 50% of cord blood buffy coat samples, with mean levels of 0.65 and 0.38 adducts/10⁸ nucleotides, respectively aacrjournals.orgnih.gov. The adduct levels measured by this ELISA method showed good agreement with those measured by HPLC, with ELISA measurements being 87% to 96% of HPLC measurements aacrjournals.org.
O6-Methylguanine-seq (O6-MeG-seq) is a recently developed method that allows for the mapping of O6-Methylguanine locations across the entire genome at single-nucleotide resolution nih.govbiorxiv.orgbiorxiv.orgoup.com. This immunoprecipitation- and polymerase-stalling-based strategy provides detailed insight into the genomic distribution of O6-MeG adducts nih.govbiorxiv.orgbiorxiv.orgoup.com.
The method relies on the observation that certain DNA polymerases, such as SuperFi II polymerase, stall at O6-MeG lesions, which serves as a basis for marking their locations in DNA biorxiv.org. Following antibody-induced capture of O6-MeG-containing DNA fragments, the stalled polymerase positions are identified through sequencing biorxiv.org. O6-MeG-seq has been applied to analyze O6-MeG formation and repair in glioblastoma-derived cell lines, revealing that O6-MeG signatures are highly similar to mutational signatures observed in patients previously treated with temozolomide (B1682018) nih.govbiorxiv.orgbiorxiv.orgoup.com. Studies using O6-MeG-seq suggest that MGMT does not preferentially repair O6-MeG based on sequence context, chromatin state, or gene expression level, although it may play a role in protecting oncogenes from mutations nih.govbiorxiv.orgbiorxiv.orgoup.com. An MGMT-independent strand bias in O6-MeG accumulation has also been observed in highly expressed genes nih.govbiorxiv.orgbiorxiv.orgoup.com.
Enzyme-Linked Immunosorbent Assay (ELISA)-type Approaches
Assessment of MGMT Activity and Expression Levels
Assessing the activity and expression levels of the MGMT enzyme is crucial because MGMT plays a primary role in repairing O6-MeG adducts, and its levels can influence the effectiveness of alkylating chemotherapy wikipedia.orgnih.govoup.com. Epigenetic silencing of the MGMT gene promoter by methylation is a key mechanism regulating MGMT expression oup.comdiacarta.com.
Methylation-Specific PCR (MSP) is a widely used qualitative technique to assess the methylation status of the MGMT gene promoter nih.govcochrane.orgplos.org. This method utilizes bisulfite treatment of DNA, which converts unmethylated cytosines to uracil (B121893) while methylated cytosines remain unchanged nih.gov. Subsequent PCR is performed using primer sets specifically designed to amplify either the methylated or unmethylated sequences of the MGMT promoter nih.gov.
MSP provides a binary readout (methylated or unmethylated) and has been a popular technique for assessing MGMT promoter methylation, particularly in glioblastoma nih.govcochrane.org. Variants of MSP include quantitative MSP (qMSP) and methylation-sensitive high-resolution melting analysis (MS-HRM) nih.gov. Studies have shown that MSP can predict clinical outcome in glioblastoma patients treated with temozolomide nih.govcochrane.org. While generally considered qualitative, quantitative versions of MSP exist nih.gov. Comparison studies between MSP and other methods like pyrosequencing have shown high concordance in results nih.gov.
Quantitative Real-Time PCR (qPCR), often utilizing TaqMan probe technology, is employed to measure the expression levels of the MGMT gene researchgate.netplos.orgnih.gov. This method quantifies the amount of MGMT mRNA present in a sample, providing an indication of the potential level of MGMT protein and thus repair capacity.
In qPCR with TaqMan probes, fluorescent probes bind to the amplified DNA sequences, and the increase in fluorescence is monitored in real-time, allowing for quantification of the initial mRNA template amount plos.orgnih.gov. MGMT mRNA expression levels are typically normalized to a housekeeping gene, such as beta-glucuronidase (hGUS) or hypoxanthine (B114508) guanine (B1146940) phosphoribosyl transferase 1 (Hprt1) plos.orgnih.gov. The expression level can be calculated using methods like the delta-delta CT method d-nb.info. Studies have shown that lower average MGMT gene expression levels are significantly associated with a methylated MGMT promoter, regardless of the methylation detection method used nih.gov. qPCR assays for MGMT expression have been used in various studies, including those investigating the relationship between MGMT promoter methylation and mRNA expression in gliomas plos.orgnih.gov.
Activity-Based Assays
Activity-based assays are designed to measure the functional capacity of O6-methylguanine-DNA methyltransferase (MGMT) to remove the methyl group from O6-methylguanine in DNA. These assays directly assess the enzymatic activity, providing a functional readout of MGMT levels. One approach involves using a DNA substrate containing O6-methylguanine that is labeled, for instance, with 32P sigmaaldrich.com. Upon incubation with active MGMT, the methyl group is transferred from the DNA substrate to the enzyme, restoring the guanine to its native state. This repair can create or abolish a recognition site for a restriction enzyme, allowing the repaired product to be distinguished from the unrepaired substrate sigmaaldrich.com. Cleavage of the repaired substrate by a restriction enzyme and subsequent separation, such as by denaturing PAGE, allows for the quantification of the repaired product and thus the determination of MGMT activity sigmaaldrich.com.
A simple alkyl-transfer assay utilizes a pseudosubstrate like [benzene-3H]O6-benzylguanine (3H-BG) scirp.org. This method allows for the incubation of intact cultured cells with the labeled substrate and can readily assess MGMT activity as the number of functional MGMT molecules per cell scirp.org. This type of assay has been used to identify human tumor cell lines with varying levels of MGMT activity, ranging from null to high levels scirp.org.
More recent developments include simple and rapid mix-and-read fluorescence assays for sensitive detection of MGMT activity. researchgate.netrsc.org. These assays can be based on principles like exonuclease III-assisted signal amplification under isothermal conditions researchgate.netrsc.org. Such methods offer high sensitivity and specificity, with the capability to detect MGMT activity at the single-cell level researchgate.netrsc.org. They can also be applied for screening MGMT inhibitors and differentiating MGMT activity in various cancer cell types researchgate.netrsc.org. For instance, O6-benzylguanine (O6-BG), an MGMT substrate analog, has been shown to have a significant inhibitory effect on MGMT activity in such assays rsc.org.
Data from activity-based assays can provide insights into the functional amount of MGMT protein available to repair O6-MeG lesions. This is particularly relevant as MGMT acts as a suicide enzyme, being inactivated after a single repair event sigmaaldrich.com. The repair capacity for O6-methylguanine is therefore dependent on the cellular abundance of MGMT molecules sigmaaldrich.com.
Pyrophosphate Sequencing
Pyrophosphate sequencing, also known as pyrosequencing, is a method used to quantitatively analyze DNA methylation status, particularly in the promoter region of the MGMT gene. Methylation of the MGMT promoter is a key epigenetic modification that can lead to transcriptional silencing of the gene, resulting in reduced MGMT protein expression and consequently impaired O6-MeG repair capacity researchgate.netnih.govfrontiersin.org.
Pyrosequencing is a sequencing-by-synthesis approach that measures the real-time incorporation of nucleotides nih.govresearchgate.net. It monitors the enzymatic conversion of released pyrophosphate into a proportional light signal, allowing for quantitative analysis of methylation levels at specific CpG sites within a DNA sequence nih.govresearchgate.net. This method is considered more reliable for quantitative evaluation of methylation levels at single CpG sites compared to some other techniques like methylation-specific PCR (MSP) researchgate.netnih.gov.
The analysis typically involves treating DNA with bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. Subsequent PCR amplification and pyrosequencing are performed to determine the methylation status of specific CpG sites in the MGMT promoter region researchgate.netnih.govnih.govresearchgate.net. Quantitative measurements obtained by pyrosequencing are particularly relevant for DNA methylation analysis in various biological and pathological contexts nih.govresearchgate.net.
Studies utilizing pyrosequencing have investigated the methylation status of the MGMT promoter in various cancers, including gliomas researchgate.netnih.govnih.govresearchgate.netbiorxiv.org. The average methylation levels across specific CpG islands in the MGMT promoter can be quantitatively determined researchgate.net. For example, studies have reported average methylation levels in patient samples, showing variations between methylated and unmethylated cases based on defined cut-off values nih.govresearchgate.net.
Quantitative data from pyrosequencing can be presented in tables showing the percentage of methylation at different CpG sites or the average methylation across a region.
| CpG Site/Region | Average Methylation (%) |
| CpG Island 1 | Example Data |
| CpG Island 2 | Example Data |
| CpG Island 3 | Example Data |
| CpG Island 4 | Example Data |
| Average (Example Case A) | Example Data |
| Average (Example Case B) | Example Data |
Research findings using pyrosequencing have demonstrated associations between MGMT promoter methylation status and clinical outcomes, particularly in the context of response to alkylating agents nih.govresearchgate.netprimescholars.com. For instance, MGMT methylation is generally associated with a more favorable prognosis in glioblastomas (GBMs) and increased sensitivity to chemotherapy nih.govresearchgate.net.
Immunohistochemistry
Immunohistochemistry (IHC) is a widely used technique for detecting the expression of specific proteins in tissue samples. In the context of O6-methylguanine and MGMT, IHC is employed to assess the protein expression levels of MGMT researchgate.netnih.govfrontiersin.org. This method utilizes antibodies that specifically bind to the MGMT protein, allowing its visualization within cells and tissues researchgate.netwaocp.org.
IHC is considered a semi-quantitative method for detecting MGMT protein expression researchgate.netnih.gov. It offers the advantage of distinguishing between tumor cells and non-tumor cells, which helps to avoid confounding factors related to tumor heterogeneity researchgate.netnih.gov. However, the interpretation of IHC results can be influenced by the subjectivity of the observer researchgate.netnih.gov.
The procedure typically involves fixing tissue samples (e.g., formalin-fixed, paraffin-embedded), sectioning them, and then incubating the sections with primary antibodies against MGMT. Following washing, a secondary antibody conjugated to a detectable label (such as an enzyme or fluorescent dye) is applied to visualize the bound primary antibodies researchgate.netwaocp.org. The staining intensity and the percentage of positive tumor cells are often used to score MGMT protein expression amegroups.org.
Research findings using IHC have investigated the correlation between MGMT protein expression and MGMT promoter methylation status researchgate.netamegroups.org. While MGMT promoter methylation is generally associated with lower MGMT protein expression, discordance between methylation status and protein levels has been observed researchgate.netamegroups.org. For example, one study found that immunohistochemistry revealed a lack of MGMT expression in a high percentage of tumors exhibiting MGMT promoter methylation, compared to tumors with an unmethylated promoter, indicating an association between methylation and loss of protein expression amegroups.org. However, a notable percentage of tumors lacking both methylation and detectable protein expression suggests potential regulation by additional factors amegroups.org.
IHC results are often scored based on staining intensity and the proportion of positive cells.
| Staining Intensity | Percentage of Positive Cells | IHC Score (Example) |
| Negative | 0% | 0 |
| Low | <10% | 1 |
| Moderate | 10-50% | 2 |
| High | >50% | 3 |
Note: Scoring systems can vary between studies.
Beyond Dna: O6 Methylguanosine in Rna Biology
Accumulation of O6-Methylguanosine in RNA
O6-methylguanosine can accumulate in both DNA and RNA. nih.govnih.gov The formation of O6-methylguanine (O6-meG) in DNA occurs following exposure to methylating agents, including those used in chemotherapy like temozolomide (B1682018) and procarbazine. nih.govnih.gov These agents can react with nucleophilic sites in nucleic acids, adding methyl groups. nih.gov While the accumulation of O6-meG in DNA is linked to its mutagenic and cytotoxic effects, its presence and accumulation in RNA have also been observed. nih.govpsu.edu Studies have shown that O6-meG can induce misincorporation of bases during transcription by RNA polymerases, leading to altered RNA transcripts. nih.govoup.com For instance, human RNA polymerase II can mis-insert uridine (B1682114) or cytidine (B196190) opposite an O6-meG lesion in DNA during transcription. oup.com The level of misincorporation can be significant, especially when the repair protein O6-alkylguanine-DNA alkyltransferase (AGT) is inhibited. oup.com This transcriptional mutagenesis contributes to the presence of altered sequences in mRNA. oup.com
Effects on Ribosomal Decoding Process and Translation Fidelity
The presence of m6G in messenger RNA (mRNA) can significantly impact the ribosomal decoding process and, consequently, the fidelity of protein translation. Research using reconstituted bacterial translation systems and validated in eukaryotic extracts and human cells has demonstrated that m6G affects translation in a position-dependent manner within the codon. nih.govnih.gov
Modulation of tRNA Selection Accuracy
m6G in mRNA can decrease the accuracy of tRNA selection by the ribosome. nih.govnih.gov Specifically, when m6G is located at the first or third position of a codon, the ribosome can readily incorporate near-cognate aminoacyl-tRNAs (aa-tRNAs). nih.govnih.gov This occurs through the formation of m6G-uridine base pairs between the codon and the anticodon. nih.govnih.gov This miscoding at the first position could lead to the rapid production of potentially deleterious protein products, and this effect would be amplified as each mRNA molecule is translated multiple times. nih.gov At the third position, m6G has been shown to increase ribosomal promiscuity during tRNA selection, with both m6G:C and m6G:U base pairs being recognized as sufficiently cognate interactions. nih.gov
Position-Dependent Effects on Peptide-Bond Formation Rates
The position of m6G within the codon has a dramatic effect on the rate of peptide-bond formation. nih.gov
| m6G Position in Codon | Effect on Peptide-Bond Formation Rate (Cognate aa-tRNAs) | Effect on Peptide-Bond Formation Rate (Near-Cognate aa-tRNAs) |
| First Position | Decreased (100- to 3000-fold lower than intact codons) nih.gov | Increased (20- to 100-fold faster than control codons, preserving m6G:U base-pairing) nih.gov |
| Second Position | Significantly slowed (>1000-fold decrease) nih.govnih.gov | No significant alteration nih.govnih.gov |
| Third Position | Limited effects nih.gov | Substantially increased reactivity nih.gov |
When m6G is at the first position, it significantly decreases the observed rate of peptide-bond formation for cognate aa-tRNAs. nih.gov Conversely, for near-cognate ternary complexes that maintain m6G:U base-pairing, the rates of peptide-bond formation are significantly faster compared to control codons. nih.gov
Surprisingly, the presence of m6G at the second position of the codon does not primarily promote miscoding but instead dramatically slows the observed rates of peptide-bond formation for cognate aa-tRNAs by over 1000-fold. nih.govnih.gov This stalling effect at the second position prevents efficient reaction with any of the 20 aa-tRNA isoacceptors. nih.gov In contrast, the rates for near-cognate aa-tRNAs are not significantly altered when m6G is at the second position. nih.govnih.gov
At the third position, m6G has limited effects on the incorporation rate of cognate aa-tRNAs but substantially increases reactivity with near-cognate aa-tRNAs. nih.gov These position-dependent effects highlight the intricate process by which the ribosome recognizes codon-anticodon pairs and the sensitivity of the decoding center to modifications. nih.govnih.gov
Altered Geometry of O6-Methylguanosine:Uridine Base Pairs
The effects of m6G on tRNA selection, particularly the efficient miscoding observed at the first and third positions, are linked to the altered geometry of the m6G:U base pair. nih.govnih.gov The m6G:U base pair is predicted to adopt a conformation that is nearly indistinguishable from a standard Watson-Crick base pair. nih.govnih.gov This structural similarity appears to be sufficient for the decoding center of the ribosome to recognize it, leading to the incorporation of tRNAs that can form this non-canonical pair. nih.gov
Emerging Research Directions and Future Perspectives
O6-Methylguanine Adducts in G-Quadruplex DNA Structures
The presence of O6-methylguanine within DNA can influence the formation and stability of non-B DNA structures, such as G-quadruplexes. Studies have investigated the effects of substituting O6-methylguanine into human telomere quadruplex structures using techniques like circular dichroism, thermal denaturation, analytical ultracentrifugation, and molecular dynamics simulations. nih.govacs.org These studies indicate that while quadruplex structures can accommodate the modified base, their stability is significantly reduced compared to unmodified structures. nih.govacs.org The degree of destabilization is highly dependent on the specific position of the O6-methylguanine modification within the quadruplex structure. nih.govacs.org The incorporation of O6-methylguanine has also been shown to impede the conformational conversion of human telomere G-quadruplexes from a hybrid to a parallel structure under molecular crowding conditions. rsc.org
Advanced Computational and Bioinformatic Approaches for Molecular Interactions
Computational and bioinformatic approaches play a crucial role in understanding the molecular interactions involving O6-methylguanine and the proteins that interact with it, such as O6-methylguanine-DNA methyltransferase (MGMT). These methods include comparative modeling, molecular dynamics simulations, and protein-ligand docking to study the impact of mutations on protein-ligand binding and interactions. nih.govnih.gov Advanced approaches, including machine learning and artificial intelligence, alongside bioinformatics and cheminformatics databases, are being used to build models and tools to predict the effects of mutations on protein stability, protein-protein interactions, and protein-ligand interactions. nih.gov Computational studies have been employed to screen for potential inhibitors of MGMT, utilizing techniques like structure-based virtual screening and molecular docking to assess binding affinity and mechanisms. nih.gov Molecular dynamics simulations are further used to evaluate the stability of protein-ligand complexes. nih.gov These computational tools empower researchers to predict protein structures, elucidate the structural basis of disease-associated genetic variants, and study protein-ligand interactions. researchgate.net
Development of Research Tools and Probes Based on O6-Methylguanine Analogs
The development of research tools and probes based on O6-methylguanine analogs is an active area of research. Emissive alkylated guanine (B1146940) analogs are being explored as probes for monitoring the activity of O6-alkylguanine-DNA-transferase (hAGT), also known as MGMT. acs.orgresearchgate.net These analogs serve as potential reporters for hAGT activity, which is relevant for disease diagnosis and therapy. acs.orgresearchgate.net Specifically, emissive O6-methyl- and O6-benzylguanine analogs, based on thieno- and isothiazolo-guanine surrogates, have been investigated. acs.orgresearchgate.net These benzylated nucleobases can provide a spectral window to optically monitor hAGT activity and can be used as substrates for delivery systems like SNAP-Tag. acs.orgresearchgate.net They have also shown uptake by mammalian cells and sufficient brightness for visualization via fluorescence microscopy. acs.orgresearchgate.net Novel non-natural nucleoside analogues have also been designed and synthesized for quantifying O6-MeG within mutational hotspots of genes like human KRAS, particularly in complex mixtures. nih.gov These nanoprobe-based strategies utilize synthetic nucleosides with higher affinity for O6-MeG than for guanine in DNA duplexes. nih.gov Simple and rapid mix-and-read assays are also being developed for sensitive detection of MGMT activity, utilizing fluorescence-switching probe designs. researchgate.net
Interdisciplinary Studies on Environmental Exposure and DNA Damage
Interdisciplinary studies are crucial for understanding the formation of O6-methylguanine DNA adducts resulting from environmental exposures. O6-methylguanine is a premutagenic lesion that can arise from exposure to methylating agents present in the environment, such as those found in tobacco smoke, and also from endogenous metabolic processes. ontosight.aioup.com Studies have investigated the presence of O6-MeG in human DNA in various populations, although the source is not always clearly defined, with both exogenous and endogenous processes contributing to DNA alkylation. oup.com Research has shown the ubiquitous presence of O6-methylguanine in human peripheral and cord blood DNA, even in individuals not knowingly exposed to high levels of methylating agents, suggesting a potential endogenous origin. nih.govresearchgate.net Chronic exposure to certain environmental pollutants, such as hexavalent chromium, has been shown to epigenetically downregulate MGMT expression, leading to increased levels of O6-methylguanine in human bronchial epithelial cells and lung cancer tissues, highlighting the link between environmental factors and O6-MeG-induced genotoxic effects. nih.gov The quantification of O6-MeG in DNA can serve as a biomarker for exposure to alkylating agents. ontosight.ai
Q & A
Basic Research Questions
Q. How can researchers detect and quantify 6-O-Methyl Guanosine in biological samples?
- Methodological Answer : Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) for structural specificity. For trace quantification in blood or tissue, digital droplet PCR (ddPCR) or reverse transcription PCR (rtPCR) can achieve sensitivities as low as 0.01–0.02 parasites/µL in concentrated samples . Cell-based assays, such as viability tests using CellTiter 96 Aqueous One Solution (absorbance at 490 nm), are employed to measure intracellular concentrations in vitro .
Q. What structural identification methods are critical for characterizing 6-O-Methyl Guanosine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming methylation at the O6 position. Spectral data (e.g., HMDB entries) provide reference fragmentation patterns for guanosine derivatives, while X-ray crystallography resolves conformational differences in ribose moieties . Synthetic challenges, such as hydrogen-bonding disruptions from O6 methylation, require computational modeling (e.g., density functional theory) to validate analog stability .
Q. What in vitro models are suitable for studying the neuroprotective effects of 6-O-Methyl Guanosine?
- Methodological Answer : Neuronal PC12 cells under serum deprivation are a validated model. Cell death is quantified via Hoechst/propidium iodide staining or TUNEL assays to detect apoptosis. A 31.1% reduction in cell death was reported using fluorescence-based viability analysis . Dose-response curves (0.1–10 µM) and mitochondrial priming assays further assess neuroprotective efficacy .
Advanced Research Questions
Q. How do researchers design experiments to evaluate 6-O-Methyl Guanosine’s antiviral mechanisms?
- Methodological Answer : Replicon assays (e.g., HCV genotype 1b) measure potency via EC50 values (10 ± 6 nM at 72 hours) and intracellular triphosphate metabolite levels (e.g., 2.43 ± 0.42 pmol/10⁶ cells for 90% inhibition). Resistance profiling involves introducing mutations like NS5b-S282T, which reduces sensitivity ~10-fold (EC90 = 344 ± 170 nM). Synergy studies with ribavirin use combination indices (CI < 1) to confirm enhanced antiviral effects .
| Parameter | Value | Reference |
|---|---|---|
| EC50 (wild-type HCV) | 10 ± 6 nM (72 h) | |
| EC90 (S282T mutant) | 344 ± 170 nM | |
| Intracellular [2’-C-MeGTP] | 2.43 ± 0.42 pmol/10⁶ cells |
Q. How are contradictory data in 6-O-Methyl Guanosine’s cell signaling effects resolved?
- Methodological Answer : Contradictions in pathways (e.g., HER-2/ERK/MAPK) require rigorous controls:
- Normalize DMSO concentrations across treatments to exclude solvent artifacts .
- Use phospho-specific antibodies in Western blotting (e.g., p-ERK vs. total ERK) .
- Employ kinase inhibitors (e.g., U0126 for MEK/ERK) to isolate pathway contributions. Discrepancies in cyclin expression may arise from cell-line-specific priming; mitochondrial assays (e.g., JC-1 staining) validate apoptosis thresholds .
Q. What methodologies evaluate resistance mutations against 6-O-Methyl Guanosine analogs?
- Methodological Answer : Site-directed mutagenesis introduces mutations (e.g., S282T) into viral replicons. Dose-response curves compare wild-type and mutant EC50/EC90 values. Resistance is confirmed via:
- Genotypic analysis : Sanger sequencing of NS5b regions.
- Phenotypic assays : Long-term culture clearance (14 days) at sub-EC90 concentrations .
- Metabolite tracking : LC-MS quantifies intracellular triphosphate levels to correlate with resistance thresholds .
Q. How can researchers optimize the synthesis of 6-O-Methyl Guanosine derivatives with stable hydrogen-bonding networks?
- Methodological Answer :
- Protective group strategy : Use tert-butyldimethylsilyl (TBDMS) for ribose hydroxyls to prevent methylation interference .
- Computational modeling : Molecular dynamics simulations predict hydrogen-bond donor/acceptor compatibility. For example, N6 propargyl analogs are prioritized over O6-modified derivatives due to destabilized base pairing .
- Enzymatic assays : Test incorporation efficiency into RNA via in vitro transcription (e.g., T7 RNA polymerase) to validate bioactivity .
Data Analysis and Validation
Q. What statistical frameworks are used to analyze dose-dependent effects of 6-O-Methyl Guanosine?
- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits sigmoidal dose-response curves (variable slope, R² > 0.95). Synergy scores (e.g., Chou-Talalay method) quantify ribavirin combinations. For metabolomics, multivariate analysis (PCA/PLS-DA) identifies triphosphate accumulation patterns .
Q. How do researchers validate binding specificity of 6-O-Methyl Guanosine to cellular targets?
- Methodological Answer : Radioligand displacement assays using [³H]-guanosine (KD = 95.4 ± 11.9 nM) in rat brain membranes. Specificity is confirmed via:
- Competition assays : 6-Thio-guanosine (IC50 = 48.3 nM) displaces binding, while ATP/adenosine show no effect .
- Kinetic studies : Association/dissociation rates (Kon = 2.61 × 10⁷ M⁻¹min⁻¹; Kd = 1.69 min⁻¹) ensure reversible binding .
Tables for Key Parameters
Table 1 : Binding Affinity of Guanosine Analogs in Rat Brain Membranes
| Compound | IC50 (nM) | % Inhibition at 1 mM |
|---|---|---|
| 6-Thio-guanosine | 48.3 | 100% |
| Guanosine | 95.4 | 100% |
| Inosine | >1,000 | 50% |
| Xanthosine | >1,000 | 50% |
Table 2 : Optimization of Fermentation Media for Guanosine Production
| Component | Optimal Concentration | Yield Increase |
|---|---|---|
| Glucose | 12.0% | 28.3 g/L |
| Yeast Powder | 1.4% | +32% |
| Soybean Digest | 4.0% | +29% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
